7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a methyl group, and a tetrahydro-2-furanylmethyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-a][1,3,5]triazin-6-one structure, followed by the introduction of the benzyl, methoxyphenyl, methyl, and tetrahydro-2-furanylmethyl groups through various substitution and addition reactions. Common reagents used in these reactions include benzyl chloride, methoxybenzene, methyl iodide, and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific functional groups, leading to simpler derivatives.
Scientific Research Applications
7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-1-(2-hydroxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 7-benzyl-1-(2-chlorophenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its biological activity and influence its interaction with molecular targets.
Properties
Molecular Formula |
C26H30N4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(oxolan-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C26H30N4O3/c1-19-22(15-20-9-4-3-5-10-20)25(31)30-18-28(16-21-11-8-14-33-21)17-29(26(30)27-19)23-12-6-7-13-24(23)32-2/h3-7,9-10,12-13,21H,8,11,14-18H2,1-2H3 |
InChI Key |
HUTPZHYPEXZLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)CC4CCCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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